[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
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Overview
Description
[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C13H19FN2 and a molecular weight of 222.30 g/mol . This compound is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: This compound can be reduced using reducing agents like or .
Substitution: It can participate in nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is particularly useful in the field of proteomics, where it helps in identifying and quantifying proteins .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets in the body. It primarily acts on neuroreceptors and enzymes , modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine
- [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine
- [1-(3-Methylbenzyl)piperidin-4-yl]methylamine
Uniqueness: Compared to its analogs, [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its lipophilicity , metabolic stability , and binding affinity to biological targets .
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRYEROXGGYCBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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